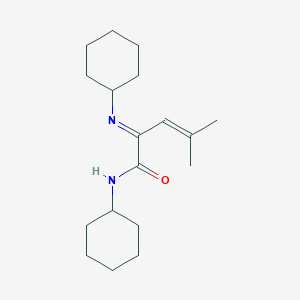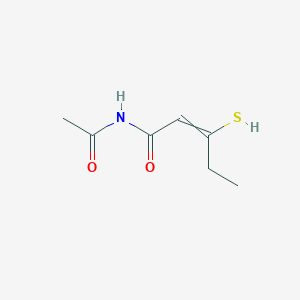
2-Methylidenecyclopentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenecyclopentane-1,3-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentane, featuring a methylene group at the 2-position and two keto groups at the 1 and 3 positions. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylidenecyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the alkylation of 2-methylcyclopentane-1,3-dione with appropriate alkylating agents. For instance, the alkylation with 2-(1-naphthyl)ethyl bromide yields the O-alkylation product . Another method involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, producing 2-methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反応の分析
Types of Reactions
2-Methylidenecyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
2-Methylidenecyclopentane-1,3-dione has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-methylidenecyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various chemical reactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-cyclopentanedione: This compound is structurally similar but lacks the methylene group at the 2-position.
Cyclopentane-1,3-dione: Another related compound, differing by the absence of the methyl group.
Uniqueness
2-Methylidenecyclopentane-1,3-dione is unique due to its methylene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature enhances its utility in organic synthesis and broadens its range of applications.
特性
CAS番号 |
90036-77-4 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
2-methylidenecyclopentane-1,3-dione |
InChI |
InChI=1S/C6H6O2/c1-4-5(7)2-3-6(4)8/h1-3H2 |
InChIキー |
MLKBDUKURHYFKP-UHFFFAOYSA-N |
正規SMILES |
C=C1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



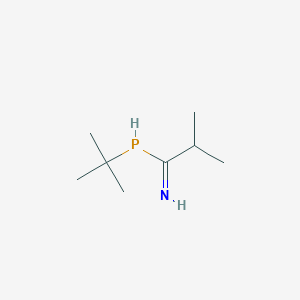
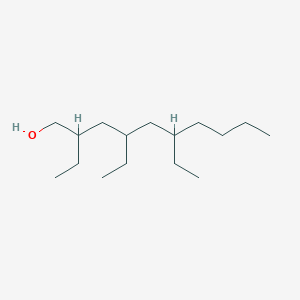
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
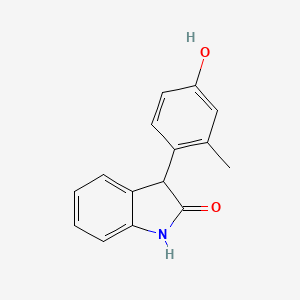
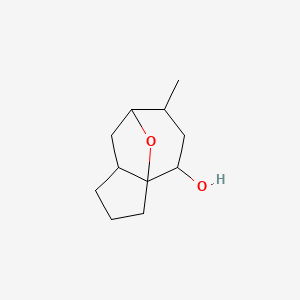
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
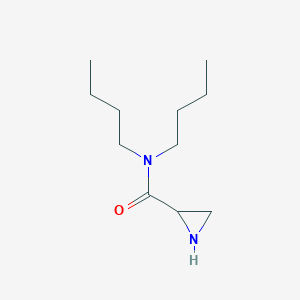
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
